molecular formula C6H7NO2S B6160385 methyl 2-(1,3-thiazol-5-yl)acetate CAS No. 16565-78-9

methyl 2-(1,3-thiazol-5-yl)acetate

Cat. No.: B6160385
CAS No.: 16565-78-9
M. Wt: 157.19 g/mol
InChI Key: JCXJQZZOBOFGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,3-thiazol-5-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1,3-thiazol-5-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Another method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-thiazol-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-thiazol-5-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

Methyl 2-(1,3-thiazol-5-yl)acetate can be compared with other thiazole derivatives, such as:

Properties

CAS No.

16565-78-9

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

methyl 2-(1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3

InChI Key

JCXJQZZOBOFGTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CS1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.